An In-Depth Technical Guide to 3-Methyl-2(1H)-pyridinethione (CAS: 18368-66-6)
An In-Depth Technical Guide to 3-Methyl-2(1H)-pyridinethione (CAS: 18368-66-6)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-Methyl-2(1H)-pyridinethione, a heterocyclic compound with significant potential in medicinal chemistry and materials science. We will delve into its chemical properties, synthesis, spectral analysis, and explore its emerging applications, particularly in the context of drug discovery and development.
Core Chemical and Physical Properties
3-Methyl-2(1H)-pyridinethione, also known as 3-methylpyridine-2-thiol, is a sulfur-containing heterocyclic compound.[1][2] It exists in a tautomeric equilibrium between the thione and thiol forms, a crucial aspect influencing its reactivity and biological interactions. The thione form is generally favored in polar solvents.
Table 1: Physicochemical Properties of 3-Methyl-2(1H)-pyridinethione [1][2]
| Property | Value |
| CAS Number | 18368-66-6 |
| Molecular Formula | C₆H₇NS |
| Molecular Weight | 125.19 g/mol |
| Melting Point | 163-165 °C |
| Boiling Point | 191.881 °C at 760 mmHg (Predicted) |
| Density | 1.11 g/cm³ (Predicted) |
| Appearance | Off-white to yellow crystalline powder |
| Solubility | Soluble in many organic solvents |
| pKa | 9.79 ± 0.40 (Predicted) |
Synthesis and Purification
A common and effective method for the synthesis of 3-Methyl-2(1H)-pyridinethione is the thionation of the corresponding pyridone, 3-methyl-2(1H)-pyridone, using Lawesson's reagent.[3] Lawesson's reagent is a well-established thionating agent that converts carbonyl groups to thiocarbonyls.[3]
Caption: Synthesis of 3-Methyl-2(1H)-pyridinethione.
Experimental Protocol: Synthesis via Thionation
This protocol describes a representative procedure for the synthesis of 3-Methyl-2(1H)-pyridinethione.
Materials:
-
3-Methyl-2(1H)-pyridone
-
Lawesson's Reagent
-
Anhydrous Toluene
-
Silica Gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methyl-2(1H)-pyridone (1.0 eq) in anhydrous toluene.
-
Add Lawesson's reagent (0.5 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the toluene.
-
The crude residue can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the desired product and evaporate the solvent to yield 3-Methyl-2(1H)-pyridinethione as a solid.
Purification Protocol: Recrystallization
For further purification, recrystallization can be performed.
Procedure:
-
Dissolve the crude 3-Methyl-2(1H)-pyridinethione in a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to promote crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Spectroscopic and Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of 3-Methyl-2(1H)-pyridinethione.
Expected ¹H NMR Chemical Shifts (in CDCl₃):
-
~2.2 ppm (s, 3H): Methyl protons (-CH₃)
-
~6.2 ppm (t, 1H): Proton at position 5 of the pyridine ring
-
~7.3 ppm (d, 1H): Proton at position 4 of the pyridine ring
-
~7.4 ppm (d, 1H): Proton at position 6 of the pyridine ring
-
~13.0 ppm (br s, 1H): N-H proton (thione tautomer)
Expected ¹³C NMR Chemical Shifts (in CDCl₃):
-
~17.0 ppm: Methyl carbon (-CH₃)
-
~110.0 ppm: C5
-
~130.0 ppm: C3
-
~135.0 ppm: C4
-
~138.0 ppm: C6
-
~175.0 ppm: C2 (thiocarbonyl carbon)
Caption: Workflow for NMR-based characterization.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion (M⁺): An intense peak is expected at m/z = 125, corresponding to the molecular weight of the compound.
-
Key Fragmentation Pathways:
-
Loss of a hydrogen atom to give a fragment at m/z = 124.
-
Loss of the methyl radical (•CH₃) to give a fragment at m/z = 110.
-
Loss of the thioformyl radical (•CHS) to give a fragment at m/z = 80.
-
Reactivity and Tautomerism
The thione-thiol tautomerism is a defining feature of 2-pyridinethiones. In 3-Methyl-2(1H)-pyridinethione, the equilibrium lies between the thione form (3-methyl-1H-pyridine-2-thione) and the thiol form (3-methylpyridine-2-thiol). This equilibrium is influenced by the solvent, temperature, and pH. The thione form generally predominates in solution.
Caption: Thione-thiol tautomerism.
The sulfur atom in the thione form is nucleophilic and can undergo S-alkylation reactions with various electrophiles.[4] This reactivity allows for the synthesis of a diverse range of derivatives with potential applications in medicinal chemistry.
Applications in Drug Discovery and Development
The pyridinethione scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[4][5] While specific studies on 3-Methyl-2(1H)-pyridinethione are limited, its structural similarity to other biologically active pyridinethiones suggests its potential as a valuable building block for the synthesis of novel therapeutic agents.[5]
Pyridinethione derivatives have been investigated as inhibitors of various enzymes and have shown promise in targeting cancer cell proliferation.[4] The ability to functionalize the sulfur atom provides a handle for modifying the pharmacokinetic and pharmacodynamic properties of drug candidates.
Safety and Handling
3-Methyl-2(1H)-pyridinethione is harmful if swallowed and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6] Work should be conducted in a well-ventilated fume hood. Store the compound in a tightly sealed container in a cool, dry place. For detailed safety information, consult the Safety Data Sheet (SDS).
Conclusion
3-Methyl-2(1H)-pyridinethione is a versatile heterocyclic compound with a rich chemistry and significant potential for applications in drug discovery and materials science. Its synthesis is accessible, and its reactivity, particularly at the sulfur atom, allows for the generation of diverse libraries of derivatives for biological screening. Further research into the specific biological activities and mechanisms of action of 3-Methyl-2(1H)-pyridinethione and its derivatives is warranted to fully explore its therapeutic potential.
References
-
Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]
-
PubChem. (n.d.). 3-Methyl-2(1H)-pyridinethione. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 3-Methyl-2(1H)-pyridinethione. National Center for Biotechnology Information. Retrieved from [Link]
-
LookChem. (n.d.). 3-Methyl-2(1H)-pyridinethione. Retrieved from [Link]
-
Elnaggar, D. H., Mohamed, A. M., Abdel Hafez, N. A., Azab, M. E., Elasasy, M. E. A., Awad, H. M., Farghaly, T. A., & Amr, A. E.-G. E. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega, 7(12), 10695–10709. [Link]
-
MDPI. (n.d.). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Lawesson's Reagent. Retrieved from [Link]
-
Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]
-
ACS Omega. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. [Link]
-
NIST. (n.d.). 2(1H)-Pyridinethione, 3-hydroxy-6-methyl-. National Institute of Standards and Technology. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Pyridine Intermediates in Pharmaceutical Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of the thionation reaction using Lawesson's reagent (1). Retrieved from [Link]
-
Li, A. Y. (n.d.). Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane. Retrieved from [Link]
-
MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
-
Khan, I., Ibrar, A., Abbas, N., & Ali, A. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(22), 6985. [Link]
-
ResearchGate. (n.d.). 1H And 1 3C NMR of some mercaptopyridine and pyridinethione carboxylic acids. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyridine2(1 H )-thione in Heterocyclic Synthesis: Synthesis of Some New Nicotinic Acid Ester, Thieno[2, 3- b ]pyridine, Pyrido[3′, 2′: 4, 5]thieno [3, 2- d ]pyrimidine, and Thiazolylpyrazolo[3, 4- b ]pyridine Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Use of Lawesson's Reagent in Organic Syntheses. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, cytotoxicity, in-vitro antibacterial screening and in-silico study of novel thieno[2,3- b ]pyridines as potential pim-1 inhibitors. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyrithione. Retrieved from [Link]
-
Borysov, O. V., & Bohdan, D. P. (2025). An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols. Journal of Organic and Pharmaceutical Chemistry, 23(1), 43-48. [Link]
-
ResearchGate. (n.d.). Synthesis, docking and ADMET prediction of novel 5-((5-substituted-1-H-1,2,4-triazol-3-yl) methyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine as antifungal agents. Retrieved from [Link]
-
University of California, Davis. (n.d.). Interpretation of mass spectra. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed EI-MS fragmentation pattern of 3-(n-pentylthio)-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole (6f). Retrieved from [Link]
-
PubChem. (n.d.). 3-Hydroxy-1-methyl-2(1h)-pyridinethione. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. preprints.org [preprints.org]
- 2. lookchem.com [lookchem.com]
- 3. Lawesson's Reagent [organic-chemistry.org]
- 4. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. 3-Methyl-2(1H)-pyridinethione | C6H7NS | CID 5371450 - PubChem [pubchem.ncbi.nlm.nih.gov]
